[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile
Description
[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile is a chemical compound known for its unique structure and properties It contains a dimethylamino group attached to a nona-tetraenylidene chain, which is further connected to a propanedinitrile moiety
Properties
CAS No. |
40252-62-8 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-[9-(dimethylamino)nona-2,4,6,8-tetraenylidene]propanedinitrile |
InChI |
InChI=1S/C14H15N3/c1-17(2)11-9-7-5-3-4-6-8-10-14(12-15)13-16/h3-11H,1-2H3 |
InChI Key |
QJWQIRFHNSWGGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=CC=CC=CC=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile typically involves the reaction of dimethylamine with a nona-tetraenylidene precursor, followed by the introduction of the propanedinitrile group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of [9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halogens. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced products, and substituted compounds. These products can have different properties and applications, making [9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile a versatile compound for various chemical transformations .
Scientific Research Applications
Chemistry
In chemistry, [9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities, protein-ligand interactions, and other biochemical processes .
Medicine
In medicine, [9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile is explored for its potential therapeutic properties. It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetraenylidene chain can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile: Known for its unique structure and versatile applications.
[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]butanedinitrile: Similar structure with a butanedinitrile group, used in similar applications.
[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]pentanedinitrile: Contains a pentanedinitrile group, offering different properties and applications.
Uniqueness
The uniqueness of [9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
